molecular formula C41H81O19P3 B044420 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) CAS No. 120595-88-2

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)

Cat. No. B044420
CAS RN: 120595-88-2
M. Wt: 971 g/mol
InChI Key: HKWJHKSHEWVOSS-MRQSADPDSA-N
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Description

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate), also known as PIP2, is a phospholipid that plays an important role in several physiological processes. It is a major component of the plasma membrane, where it functions as a signaling molecule that regulates the activity of various membrane proteins, including enzymes, receptors, and ion channels. PIP2 is also involved in the regulation of cell growth, differentiation, and motility. In addition, it is involved in the regulation of intracellular calcium levels, which is important for a variety of cellular functions.

Scientific Research Applications

  • Synthesis of Photoactivatable Derivatives : This compound has been used in the synthesis of photoactivatable analogues, including those of phosphatidylinositol 4,5-bisphosphate (PtdInsP(2)) and phosphatidylinositol 3,4,5-trisphosphate (PtdInsP(3)). These analogues are useful in studying the optically-pure inositol skeleton and the acylation of glycerol derivatives (Chen, Profit, & Prestwich, 1996).

  • Calcium Release Studies : Derivatives of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) have been used to study their effect on calcium release in cells and their interaction with aldolase A. This research helps in understanding the biological activity and potential modifications of the 1-phosphate group of Ins(1,4,5)P3 (Henne et al., 1988).

  • Studying Cell-Signaling Molecules : The compound has been employed in the synthesis of phosphatidylinositol-3,5-bisphosphate, which is a crucial cell-signaling molecule. This includes the creation of biotin-PI(3,5)P(2) conjugates used to isolate PI(3,5)P(2)-binding proteins from cellular extracts (Anderson et al., 2010).

  • Synthesis of Fluorescent Phosphatidylinositols : The compound has been used in generating fluorescent analogs of phosphatidylinositol (PtdIns) and PtdIns(4,5)-bisphosphate (PtdIns(4,5)P2). These analogs are significant in researching myo-inositol phospholipids (Leung, Vilchèze, & Bittman, 1998).

  • Development of Synthetic Phosphatidylinositol-3-Phosphates : This compound has been integral in the unambiguous synthesis of phosphatidylinositol-3-phosphates, which are involved in intracellular signaling (Aneja et al., 1997).

  • Synthesis of Tritium‐labelled Analogs : It's also used in the synthesis of tritium-labelled diether analogs of phosphatidylinositol 4,5-bisphosphate, aiding in the study of these molecules' biological roles (Chen & Prestwich, 1997).

  • Preparation of Enantiomerically Pure Phosphatidylinositols : The compound has been synthesized to create enantiomerically pure lysophosphatidylinositols and alkylphosphoinositols, useful in studying signal transduction mechanisms (Filthuth & Eibl, 1992).

Mechanism of Action

Target of Action

The primary target of 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate is the serine-threonine kinase Akt . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound interacts with its target, Akt, by acting as a lipid product of phosphoinositide 3-kinase (PI 3-kinase) . The activity of Akt correlates with the amount of phosphatidylinositol-3,4-bisphosphate (PtdIns-3,4-P2) in vivo . This interaction results in the activation of Akt .

Biochemical Pathways

The compound plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . Upon activation, Akt can phosphorylate a range of intracellular proteins leading to the regulation of cell survival and the cell cycle . Moreover, it acts as a second messenger precursor and a signaling molecule itself, controlling the targeting and activity of its effector molecules, thereby regulating cell migration, vesicle transport, cell morphology, and signal transduction .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The activation of Akt by 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate can lead to a variety of cellular effects. For instance, it can promote cell survival, growth, and proliferation by inhibiting apoptotic pathways . It also plays a role in cell migration and vesicle transport .

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWJHKSHEWVOSS-MRQSADPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81O19P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349239
Record name 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

971.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120595-88-2
Record name 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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